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Compound of Interest

Compound Name: Ledipasvir D-tartrate

Cat. No.: B1513187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization

processes for Ledipasvir D-tartrate, a potent antiviral agent used in the treatment of Hepatitis

C. The following sections detail the chemical synthesis of Ledipasvir, focusing on a convergent

and efficient synthetic route, and the subsequent crystallization process to obtain the stable D-

tartrate salt. This document adheres to stringent data presentation and visualization standards

to facilitate understanding and replication by researchers in the field.

Ledipasvir Synthesis
The synthesis of Ledipasvir is a multi-step process that involves the preparation of key

intermediates, which are then coupled to form the final molecule. A modern and efficient

approach involves a late-stage cyclopropanation and difluorination, which has been shown to

improve the overall yield.[1][2]

Synthetic Pathway Overview
The overall synthetic strategy for Ledipasvir can be visualized as the convergence of several

key fragments. An illustrative workflow is provided below.
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Caption: Convergent synthetic workflow for Ledipasvir D-tartrate.

Experimental Protocols
The following tables outline the detailed experimental protocols for key steps in the synthesis of

Ledipasvir, based on a convergent synthetic strategy.

Table 1: Synthesis of Key Intermediates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1513187?utm_src=pdf-body-img
https://www.benchchem.com/product/b1513187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Intermedi
ate

Reagents
and
Solvents

Reaction
Condition
s

Yield (%) Purity (%)
Referenc
e

1

Brominated

Benzimida

zole

Intermediat

e

4-bromo-

1,2-

diaminobe

nzene, 2-

(azabicyclo

[2.2.1]hept

an-3-

yl)acetic

acid

dihydrochlo

ride,

Eaton's

reagent

80 °C, 12 h 85 >98
WO201620

7915A1

2

Difluoro-

fluorene

Intermediat

e

2-bromo-

9H-

fluorene,

Selectfluor

®,

Dichlorome

thane

Reflux, 24

h
78 >99 [1][2]

3

Azaspirohe

ptane

Intermediat

e

Diethyl

aminomalo

nate

hydrochlori

de, 1,2-

dibromoeth

ane,

Sodium

ethoxide,

Ethanol

Reflux, 16

h
65 >97 [1][2]

Table 2: Assembly of Ledipasvir Free Base
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Step Reaction
Reagents
and
Solvents

Reaction
Condition
s

Yield (%) Purity (%)
Referenc
e

4
Suzuki

Coupling

Brominated

Benzimida

zole

Intermediat

e, Difluoro-

fluorene

boronic

acid,

Pd(PPh₃)₄,

K₂CO₃,

Toluene/W

ater

90 °C, 8 h 82 >98
WO201620

7915A1

5
Amide

Coupling

Coupled

Intermediat

e from

Step 4,

Azaspirohe

ptane

Intermediat

e, HATU,

DIPEA,

DMF

Room

Temperatur

e, 12 h

75 >99 [3]

6 Final

Amide

Coupling

Intermediat

e from

Step 5,

(S)-2-

((methoxyc

arbonyl)am

ino)-3-

methylbuta

noic acid,

HATU,

Room

Temperatur

e, 12 h

88 >99 [3]
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DIPEA,

DMF

Ledipasvir D-Tartrate Crystallization
The D-tartrate salt of Ledipasvir is the preferred solid form due to its improved stability and

dissolution properties compared to the amorphous free base.[4] The crystallization process is a

critical step in obtaining the desired polymorphic form with consistent physical properties.

Crystallization Process Workflow
The general workflow for the crystallization of Ledipasvir D-tartrate is depicted below.
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Caption: Workflow for the crystallization of Ledipasvir D-tartrate.

Experimental Protocol for Crystallization
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The following table provides a detailed protocol for the crystallization of Ledipasvir as its D-

tartrate salt.

Table 3: Ledipasvir D-Tartrate Crystallization Protocol

Parameter Details

Starting Material Ledipasvir free base (>99% purity)

Reagent D-(-)-Tartaric acid (1.0 - 1.2 equivalents)

Solvent System

A mixture of a ketone (e.g., acetone) and an

alcohol (e.g., ethanol or methanol) is commonly

used.[4]

Procedure

1. Dissolve Ledipasvir free base in the chosen

solvent system at an elevated temperature (e.g.,

50-60 °C). 2. Separately, dissolve D-tartaric acid

in a minimal amount of the same solvent

system. 3. Add the D-tartaric acid solution to the

Ledipasvir solution with stirring. 4. Heat the

mixture if necessary to ensure complete

dissolution. 5. Allow the solution to cool slowly to

room temperature to induce crystallization.

Further cooling to 0-5 °C can increase the yield.

6. Collect the crystalline solid by filtration. 7.

Wash the crystals with a small amount of cold

solvent. 8. Dry the crystals under vacuum at a

controlled temperature (e.g., 40-50 °C).

Reference EP2855478B1[4]

Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and

crystallization of Ledipasvir D-tartrate.

Table 4: Summary of Quantitative Data
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Parameter Value Method of Analysis Reference

Overall Yield

(Synthesis)

Approximately 20%

over 8 linear steps
Gravimetric [1]

Purity of Ledipasvir

Free Base
>99% HPLC [3]

Purity of Ledipasvir D-

tartrate
>99.5% HPLC [4]

Melting Point (DSC

Endotherm)
~221 °C

Differential Scanning

Calorimetry (DSC)
[4]

XRPD Characteristic

Peaks (°2θ)

4.0, 9.1, 10.3, 12.7,

19.7, 24.0 (± 0.2)

X-ray Powder

Diffraction (XRPD)
[4]

Moisture Content <0.3% at 90% RH
Dynamic Vapor

Sorption (DVS)
[4]

This technical guide provides a consolidated resource for the synthesis and crystallization of

Ledipasvir D-tartrate, drawing from publicly available scientific literature and patents. The

detailed protocols and structured data are intended to support research and development

efforts in the pharmaceutical industry. For further details, consulting the referenced documents

is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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